molecular formula C12H21N B1484247 3,3-Bis(cyclopropylmethyl)pyrrolidine CAS No. 1823922-96-8

3,3-Bis(cyclopropylmethyl)pyrrolidine

Cat. No.: B1484247
CAS No.: 1823922-96-8
M. Wt: 179.3 g/mol
InChI Key: PLIJIDBUYDFXQO-UHFFFAOYSA-N
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Description

3,3-Bis(cyclopropylmethyl)pyrrolidine is a chemical compound belonging to the class of pyrrolidine derivatives. It is a bicyclic amine that has garnered attention for its potential therapeutic and industrial applications. This compound features a pyrrolidine ring substituted with two cyclopropylmethyl groups at the 3-position, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(cyclopropylmethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethylamine with a suitable aldehyde or ketone under acidic conditions to form the pyrrolidine ring. The reaction conditions often require the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(cyclopropylmethyl)pyrrolidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cyclopropylmethyl groups, which can affect the reactivity of the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical processes and applications.

Scientific Research Applications

. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its biological activity and potential use as a therapeutic agent. In medicine, it may be explored for its pharmacological properties and potential therapeutic benefits. In industry, it can be used as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 3,3-Bis(cyclopropylmethyl)pyrrolidine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets and pathways to produce its pharmacological effects. The exact mechanism of action can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3,3-Bis(cyclopropylmethyl)piperidine

  • 3,3-Bis(cyclopropylmethyl)azetidine

  • 3,3-Bis(cyclopropylmethyl)oxazolidine

  • 3,3-Bis(cyclopropylmethyl)thiazolidine

Properties

IUPAC Name

3,3-bis(cyclopropylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-10(1)7-12(5-6-13-9-12)8-11-3-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIJIDBUYDFXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCNC2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(cyclopropylmethyl)pyrrolidine
Reactant of Route 2
3,3-Bis(cyclopropylmethyl)pyrrolidine
Reactant of Route 3
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Reactant of Route 4
3,3-Bis(cyclopropylmethyl)pyrrolidine
Reactant of Route 5
3,3-Bis(cyclopropylmethyl)pyrrolidine
Reactant of Route 6
3,3-Bis(cyclopropylmethyl)pyrrolidine

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